

Pyrido[2,3-b]pyrazine Analogs: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *Pyrido[2,3-b]pyrazin-6-amine*

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The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs of this core structure have been extensively investigated as potent inhibitors of various biological targets, leading to the development of promising candidates for the treatment of a range of diseases, including cancer and neurological disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrido[2,3-b]pyrazine analogs against several key protein targets, supported by experimental data and detailed protocols.

I. Epidermal Growth Factor Receptor (EGFR) Inhibition

Pyrido[2,3-b]pyrazine derivatives have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in non-small cell lung cancer (NSCLC). SAR studies have focused on optimizing substitutions at various positions of the pyrido[2,3-b]pyrazine core to enhance inhibitory activity against both wild-type and mutant forms of EGFR.

Structure-Activity Relationship (SAR) Summary:

- Position 2: An unsubstituted position 2 on the pyridopyrazine core has been found to be important for activity against erlotinib-resistant cell lines.[\[1\]](#)

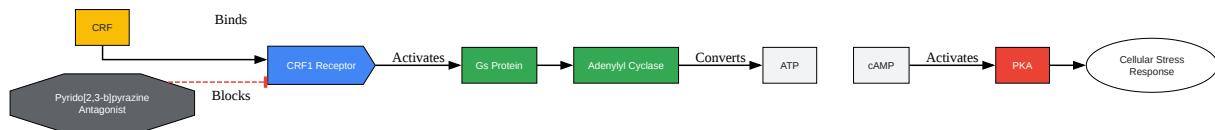
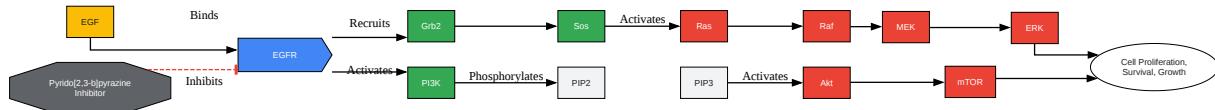
- Position 7: The nature and position of heteroaromatic substituents at this position significantly influence the inhibitory potency.
- General Features: Many potent EGFR inhibitors incorporating a pyrido[2,3-b]pyrazine or a related scaffold feature a substituted aniline or similar moiety, which occupies the ATP-binding site of the kinase.

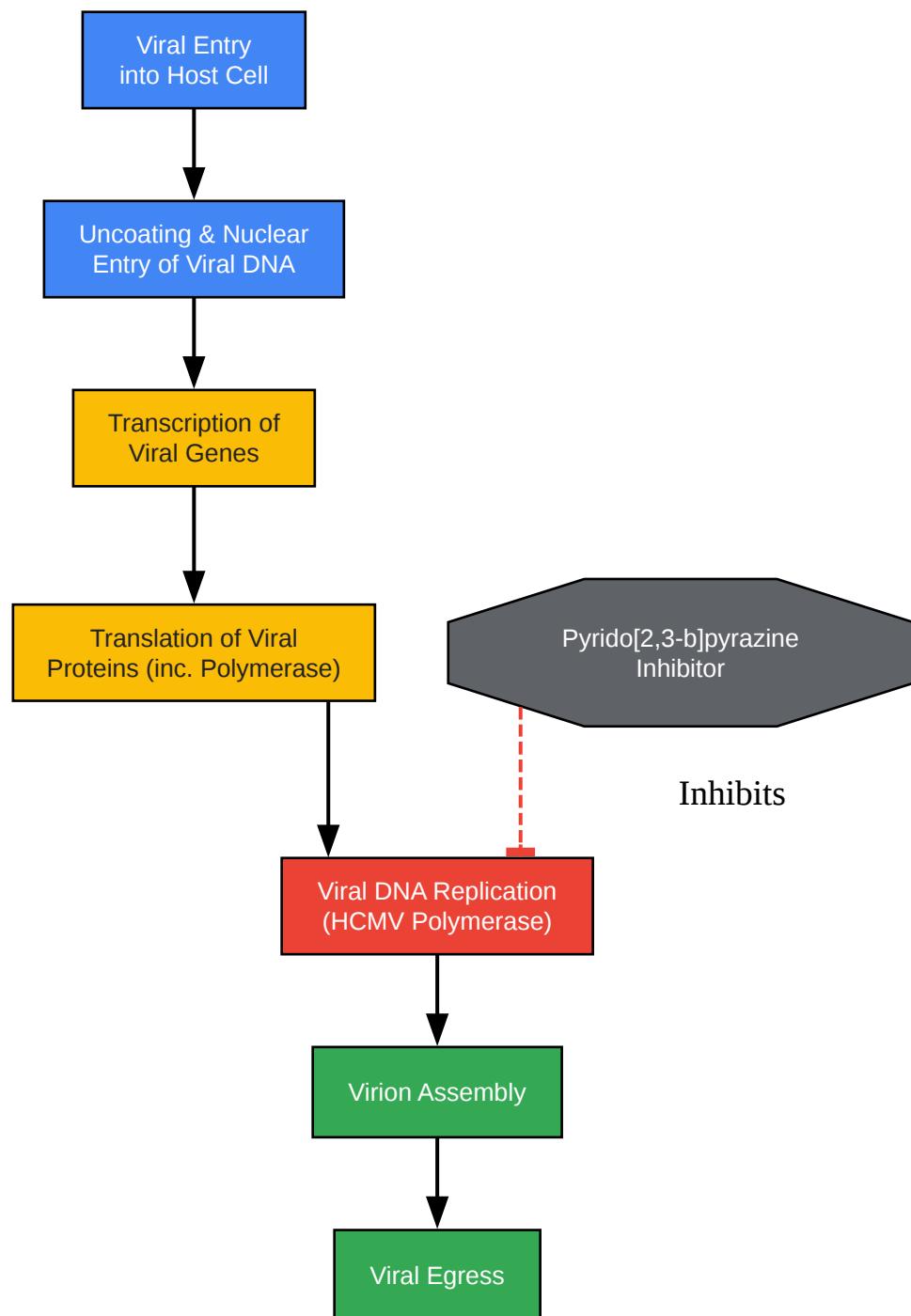
Comparative Inhibitory Activity of Pyrido[2,3-b]pyrazine Analogs against EGFR

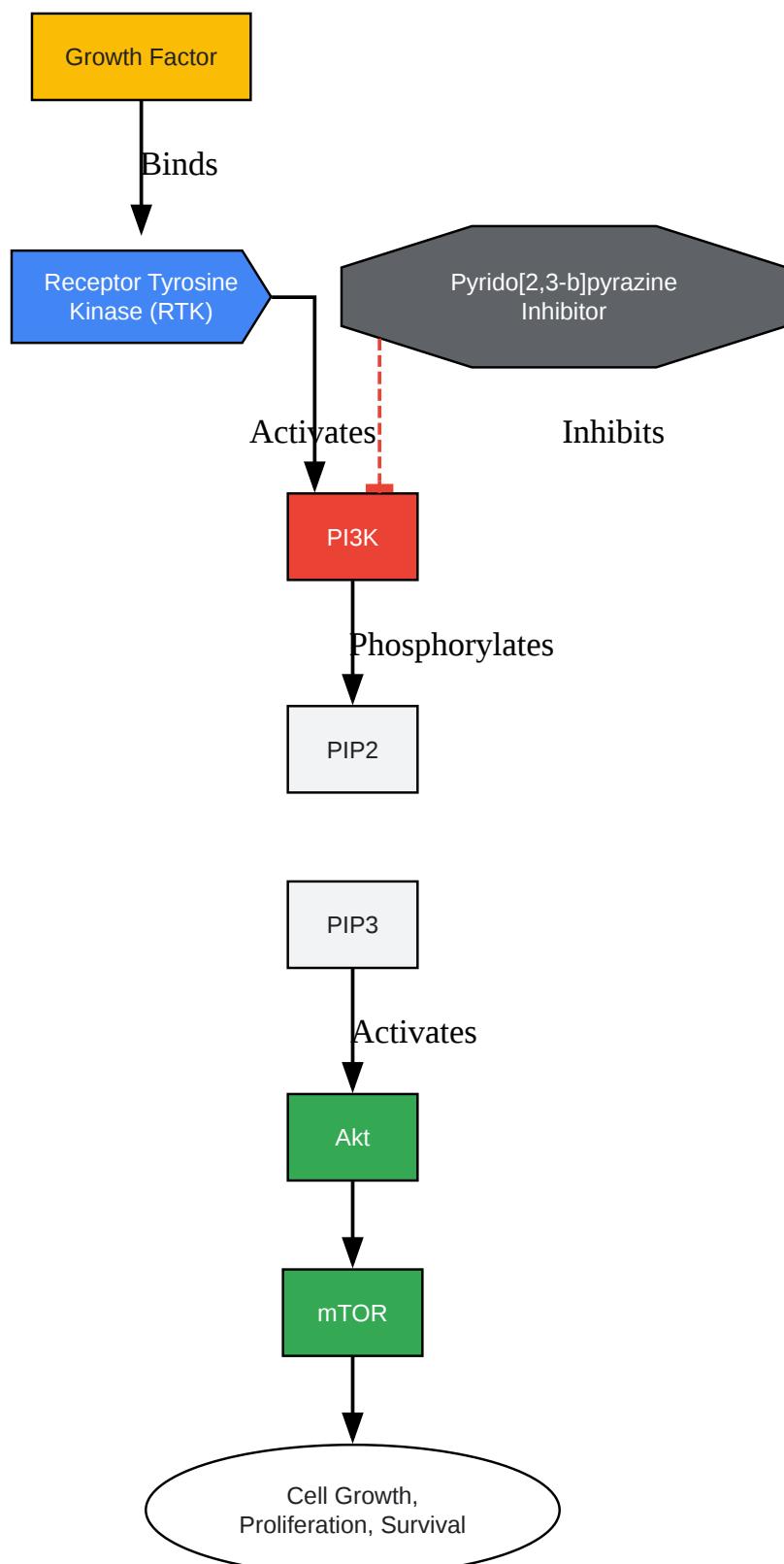
Compound	Modifications	Target Cell Line	IC50 (μM)	Reference
7n	Heteroaromatic moiety at position 7	PC9 (erlotinib-sensitive)	0.09	[1]
PC9-ER (erlotinib-resistant)	0.15	[1]		
7f	Pyrido[2,3-b][2] [3]oxazine core	HCC827 (EGFR exon 19 deletion)	0.09	[4][5]
NCI-H1975 (EGFR L858R/T790M)	0.89	[4][5]		
A-549 (wild-type EGFR)	1.10	[4][5]		
7g	Pyrido[2,3-b][2] [3]oxazine core	HCC827	-	[4][5]
NCI-H1975	-	[4][5]		
A-549	-	[4][5]		
7h	Pyrido[2,3-b][2] [3]oxazine core	HCC827	-	[4][5]
NCI-H1975	-	[4][5]		
A-549	-	[4][5]		

Note: Specific IC50 values for compounds 7g and 7h were not provided in the source material, but they were identified as promising candidates alongside 7f.

EGFR Signaling Pathway





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